molecular formula C8H7NO B046853 Phenoxyacetonitrile CAS No. 3598-14-9

Phenoxyacetonitrile

Cat. No. B046853
CAS RN: 3598-14-9
M. Wt: 133.15 g/mol
InChI Key: VLLSCJFPVSQXDM-UHFFFAOYSA-N
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Description

Phenoxyacetonitrile serves as a fundamental building block in the synthesis of arylnitrile structures, derived from simple aromatic feedstocks. Its utility in chemical synthesis stems from its role in facilitating the introduction of cyano groups into aromatic compounds.

Synthesis Analysis

The synthesis of phenoxyacetonitrile can be achieved through multiple routes. Notably, a nickel-catalyzed cyanation of phenol derivatives with aminoacetonitriles represents an environmentally friendly and efficient method. This process employs a nickel-based catalytic system and aminoacetonitriles as a cyanating agent, enabling the transformation of versatile phenol derivatives into arylnitriles with significant ease and minimal environmental impact (Ryosuke Takise, K. Itami, & Junichiro Yamaguchi, 2016).

Molecular Structure Analysis

The molecular structure of phenoxyacetonitrile derivatives has been elucidated through various analytical techniques, including NMR and crystallography. These studies reveal detailed insights into the compound's structural dynamics and how they influence its reactivity and physical properties (Jin-Lan Li et al., 2023).

Chemical Reactions and Properties

Phenoxyacetonitrile undergoes several chemical reactions, including the addition of arylboronic acids catalyzed by cationic palladium complexes. This reaction pathway facilitates the synthesis of benzofurans from phenoxyacetonitriles, showcasing the compound's versatility in organic synthesis (Baowei Zhao & Xiyan Lu, 2006).

Scientific Research Applications

  • Improved Detection in Liquid Chromatography-Mass Spectrometry : A study by Geerdink et al. (1987) demonstrated that adding chloroacetonitrile to an acetonitrile-water eluent significantly improves detection performance in liquid chromatography-negative chemical ionization mass spectrometry. This enhances sensitivity for lower chlorinated phenols by up to 30-fold (Geerdink, Maris, Jong, Frei, & Brinkman, 1987).

  • Catalytic Synthesis of Benzofurans : Zhao and Lu (2006) reported that a cationic palladium catalyst is highly active for the one-step synthesis of benzofurans from phenoxyacetonitriles, yielding moderate to good yields of aryl ketones (Zhao & Lu, 2006).

  • Phenolic Compounds Research : Boudet (2007) discussed the crucial role of phenolic compounds in plants for adapting to changing environments and providing color, taste, and health benefits. Advances in molecular biology and genomics have furthered our understanding of their synthesis and regulation (Boudet, 2007).

  • Herbicide Development : Blackman (1945) explored the performance of phenoxyacetic acids like 4-chloro-2-methyl-phenoxyacetic acid and 2:4-dichlorophenoxyacetic acid as selective weed-killers, suggesting potential use in agricultural applications (Blackman, 1945).

  • Synthesis of Flavonoids and Derivatives : Arkhipov, Smirnov, and Khilya (1997) demonstrated the synthesis of 2,4-dihydroxyphenoxyacetophenones and their cyclization to new 3-phenoxychromone derivatives using the Houben-Hoesch reaction (Arkhipov, Smirnov, & Khilya, 1997).

  • Hydroxylation of Phenol : Zhang et al. (2002) reported that copper-12-silicotungstic acid catalyzes the oxidation of phenol to dihydroxybenzene with hydrogen peroxide, with a maximum conversion of 39% in acetonitrile, offering an improvement over previous methods (Zhang, Zhang, Ding, Yan, Ren, & Suo, 2002).

Safety And Hazards

Phenoxyacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing and eye/face protection are advised .

properties

IUPAC Name

2-phenoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLSCJFPVSQXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287158
Record name Phenoxyacetonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenoxyacetonitrile

CAS RN

3598-14-9
Record name 2-Phenoxyacetonitrile
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Record name 3598-14-9
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Record name Phenoxyacetonitrile
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Record name Phenoxyacetonitrile
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Record name 2-Phenoxyacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
A Jończyk, EH Muttar - Organic preparations and procedures …, 1993 - Taylor & Francis
… The former method has also been applied to obtain alkylthio(methoxy)acetonitriles3 while methyl-hio(phenoxy) analogue was prepared by methylthiolation of phenoxyacetonitrile with …
Number of citations: 1 www.tandfonline.com
M Hamana, Y Fujimura, T Haradahira - Heterocycles (Sendai), 1987 - pascal-francis.inist.fr
Reactions of quinoline and 4-chloroquinoline 1-oxides with phenoxyacetonitrile, chloromethylphenylsulfone, and methyl-thiomethyl-p-tolylsulfone … Reactions of quinoline …
Number of citations: 14 pascal-francis.inist.fr
WB Whitney, HR Henze - Journal of the American Chemical …, 1938 - ACS Publications
… by action of the appropriate Grignard reagent on phenoxyacetonitrile. The latter was … Vapor pressure measurements of phenoxyacetonitrile and the phenoxymethyl alkyl ketones …
Number of citations: 9 pubs.acs.org
G Iakobson, M Pošta, P Beier - Synlett, 2013 - thieme-connect.com
Vicarious nucleophilic substitution (VNS) of 3- and 4-nitro(pentafluorosulfanyl)benzenes with phenoxyacetonitrile followed by catalytic hydrogenation provided a two-step, atom-…
Number of citations: 34 www.thieme-connect.com
SV Subramaniam, VK Dharmalingam… - Organic …, 2023 - ACS Publications
We disclose the first catalytic domino reaction of α-(2-formylaryloxy)acetonitriles with arylboronic acids, yielding a range of 2-aroylbenzo[b]furans with yields of up to 93%. Ni(acac) 2 …
Number of citations: 3 pubs.acs.org
W Li, H Zhou, Y He, G Zeng, Y Zheng, Y Hu… - Organic …, 2022 - ACS Publications
We herein report an unprecedented pathway to access γ-lactams using acetonitrile analogues as coupling partners without oxidants, ligands, and Lewis acids. The reaction undergoes …
Number of citations: 3 pubs.acs.org
P Pakulski - 2018 - ruj.uj.edu.pl
… Phenoxyacetonitrile derivatives were selected as promising starting material-they could be easily synthesized from appropriate phenol compound and chloroacetonitrile by Williamson …
Number of citations: 0 ruj.uj.edu.pl
KJS Arora, MKM Dirania, J Hill - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
On irradiation in methanol, phenoxyacetonitrile (PhO·CH2·CN) underwent rearrangement to o-hydroxybenzyl cyanide and p-hydroxybenzyl cyanide. Other aryloxyacetonitriles (ArO·CH2…
Number of citations: 0 pubs.rsc.org
G Kaur, P Soni, R Tewari, R Sharma - Indian journal of microbiology, 2014 - Springer
… , propionitrile, butyronitrile and valeronitrile), two aromatic nitriles (benzonitrile and m-Tolunitrile) and two arylacetonitriles (4-Methoxyphenyl acetonitrile and phenoxyacetonitrile). The …
Number of citations: 9 link.springer.com
B Zhao, X Lu - Organic Letters, 2006 - ACS Publications
… Using phenoxyacetonitrile as the substrate, only 3o was isolated in 91% yield (Table 3, entry 15) implying that the activation of the benzene ring with three alkoxy groups is necessary in …
Number of citations: 189 pubs.acs.org

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